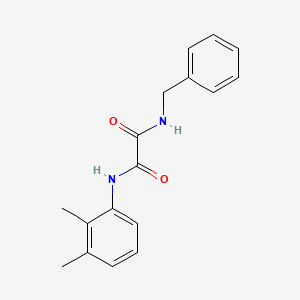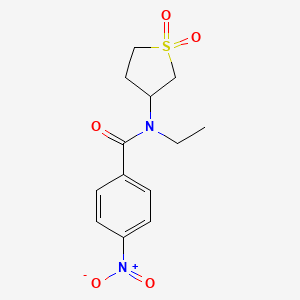
N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” can be achieved through a multi-step reaction pathway involving the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation and subsequent purification steps.Molecular Structure Analysis
The molecular formula of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” is C18H20N2O3 . The average mass is 312.363 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” include the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation.Physical And Chemical Properties Analysis
“N-benzyl-N’-(2,3-dimethylphenyl)ethanediamide” is a white, crystalline solid with a melting point of 80.5 °C, and is soluble in both water and organic solvents.Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and angiogenesis. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule that promotes the formation of blood vessels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. This compound has also been found to inhibit cell proliferation, which is the process of cell division and growth. This compound has been shown to decrease the levels of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, which makes it a safe compound for lab experiments. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Therefore, further research is needed to fully understand the therapeutic properties of this compound.
Direcciones Futuras
There are several future directions for research on N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further research could also focus on the mechanism of action of this compound and its effects on various signaling pathways. Another area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Overall, this compound has shown promising therapeutic properties, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide can be synthesized through a multistep reaction process. The synthesis method involves the condensation of N-benzyl-2,3-dimethylbenzamide with ethylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide has been extensively studied in scientific research for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to inhibit the formation of blood vessels, which is essential for tumor growth.
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-6-10-15(13(12)2)19-17(21)16(20)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPYBDTZZWTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)
![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)
![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)
